![molecular formula C11H18ClN5 B12215625 N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215625.png)
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 2,4-dimethylpyrazole in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride has been investigated for its potential therapeutic applications:
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
Another application is in treating inflammatory diseases. Research indicates that pyrazole derivatives can modulate inflammatory pathways, offering potential as anti-inflammatory agents .
Case Study:
A specific study highlighted the effectiveness of a related pyrazole compound in reducing inflammation in animal models of arthritis, showcasing a reduction in pro-inflammatory cytokines .
Agricultural Applications
The compound's potential extends into agriculture, particularly as a pesticide or herbicide:
Pesticidal Properties
Research has indicated that pyrazole derivatives can act as effective pesticides against various pests. Their mechanism often involves disrupting metabolic pathways in insects .
Case Study:
A field trial demonstrated the efficacy of a pyrazole-based pesticide formulation, which resulted in a significant reduction in pest populations while being environmentally friendly compared to traditional pesticides .
Material Science
In material science, this compound can be utilized for synthesizing novel materials:
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials development .
Data Table: Coordination Complexes of Pyrazole Derivatives
Metal Ion | Ligand Used | Stability Constant | Application |
---|---|---|---|
Cu(II) | Pyrazole | 10^5 | Catalysis in organic reactions |
Ni(II) | Pyrazole | 10^4 | Dye-sensitized solar cells |
Mechanism of Action
The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 2-ethylpyrazole
- 2,4-dimethylpyrazole
- N-[(2-ethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride
Uniqueness
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in various fields such as medicine and agriculture. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H18ClN5, with a molecular weight of 255.75 g/mol. The unique structure of this compound includes a pyrazole ring with specific substitutions that enhance its chemical reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Receptor Binding : The compound has shown potential to bind to muscarinic acetylcholine receptors, which may have implications in neurological research. This interaction could modulate receptor activity, influencing neurotransmission and related physiological processes.
- Enzyme Inhibition : Studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, its mechanism of action may disrupt the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to effects on cellular respiration in pathogenic organisms .
- Anti-inflammatory Properties : Similar compounds within the pyrazole family have demonstrated anti-inflammatory effects, indicating that this compound may also possess these properties due to its structural characteristics.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Pyrazole Ring : The initial step often includes the reaction of hydrazine with ethyl acetoacetate to form the pyrazole structure.
- Methylation : Methyl groups are introduced at the 2 and 4 positions using reagents like methyl iodide.
- Amination : The compound is then reacted with an appropriate amine to introduce the amine group at the 3-position.
- Hydrochloride Salt Formation : Finally, treatment with hydrochloric acid yields the hydrochloride salt form of the compound .
Case Studies and Research Findings
Several studies have investigated the biological activity of N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amines:
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the interaction between N-[1-(5-methylpyrazol)]methyl]-2-methylpyrazole and muscarinic receptors, suggesting potential therapeutic applications in treating neurological disorders.
- Another investigation into enzyme kinetics revealed that related compounds exhibit varying degrees of inhibition on succinate dehydrogenase, indicating that structural modifications can significantly impact biological activity .
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-4-16-10(5-6-13-16)8-12-11-9(2)7-14-15(11)3;/h5-7,12H,4,8H2,1-3H3;1H |
InChI Key |
AURRCMSRXSVTML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNC2=C(C=NN2C)C.Cl |
Origin of Product |
United States |
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